(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid
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Overview
Description
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid is an organic compound that features a pyrrole ring attached to a pentanoic acid backbone
Preparation Methods
The synthesis of (2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 1H-pyrrole with a suitable aldehyde or ketone, followed by a series of reactions to introduce the methyl and carboxylic acid groups. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. These methods often require rigorous control of reaction parameters and purification steps to obtain the desired product.
Chemical Reactions Analysis
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrrole ring.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrole ring are replaced with other groups, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2S)-4-Methyl-2-(1H-pyrrol-1-YL)pentanoic acid can be compared with other similar compounds, such as:
4-Methyl-2-(1H-pyrrol-1-YL)butanoic acid: This compound has a shorter carbon chain and different chemical properties.
2-(1H-Pyrrol-1-YL)pentanoic acid: Lacks the methyl group, leading to different reactivity and applications.
4-Methyl-2-(1H-pyrrol-1-YL)hexanoic acid: Has a longer carbon chain, affecting its solubility and chemical behavior.
Properties
IUPAC Name |
(2S)-4-methyl-2-pyrrol-1-ylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUIWFXXDCCOJ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N1C=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.